1-(P-Anisyl)-3-(4-chloro-7-methoxy-2-quinolyl)urea
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Overview
Description
1-(P-Anisyl)-3-(4-chloro-7-methoxy-2-quinolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(P-Anisyl)-3-(4-chloro-7-methoxy-2-quinolyl)urea typically involves the reaction of 4-chloro-7-methoxy-2-quinolineamine with P-anisyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(P-Anisyl)-3-(4-chloro-7-methoxy-2-quinolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(P-Anisyl)-3-(4-chloro-7-methoxy-2-quinolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(P-Anisyl)-3-(4-chloro-2-quinolyl)urea: Lacks the methoxy group on the quinoline ring.
1-(P-Anisyl)-3-(4-methoxy-2-quinolyl)urea: Lacks the chloro group on the quinoline ring.
1-(P-Anisyl)-3-(2-quinolyl)urea: Lacks both the chloro and methoxy groups on the quinoline ring.
Uniqueness
1-(P-Anisyl)-3-(4-chloro-7-methoxy-2-quinolyl)urea is unique due to the presence of both chloro and methoxy groups on the quinoline ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H16ClN3O3 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
1-(4-chloro-7-methoxyquinolin-2-yl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-12-5-3-11(4-6-12)20-18(23)22-17-10-15(19)14-8-7-13(25-2)9-16(14)21-17/h3-10H,1-2H3,(H2,20,21,22,23) |
InChI Key |
KBBAVOIQGDJGRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC3=C(C=CC(=C3)OC)C(=C2)Cl |
Origin of Product |
United States |
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